6-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine
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Overview
Description
6-(1,4-Diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine is a chemical compound that features a diazepane ring attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine typically involves the formation of the diazepane ring followed by its attachment to the pyrimidine core. One common method involves the reductive amination of a suitable precursor, such as an aminoketone, using imine reductase enzymes . This method allows for the creation of chiral diazepane structures with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation and the use of robust catalysts like ruthenium or palladium can be employed to facilitate the synthesis on a larger scale .
Chemical Reactions Analysis
Types of Reactions
6-(1,4-Diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, ruthenium).
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
6-(1,4-Diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The diazepane ring can interact with various enzymes and receptors, potentially modulating their activity. The pyrimidine core may also play a role in binding to nucleic acids or proteins, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol: Similar structure but with an isopropyl group and hydroxyl substitution.
Ripasudil: A derivative of fasudil, used as a Rho kinase inhibitor for treating glaucoma.
Uniqueness
6-(1,4-Diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine is unique due to its specific combination of a diazepane ring and a dimethylpyrimidine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H19N5 |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
6-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C11H19N5/c1-15(2)10-8-11(14-9-13-10)16-6-3-4-12-5-7-16/h8-9,12H,3-7H2,1-2H3 |
InChI Key |
TVMOOIKKQFOCBL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCCNCC2 |
Origin of Product |
United States |
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